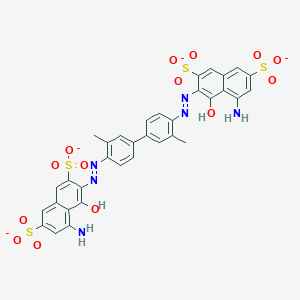

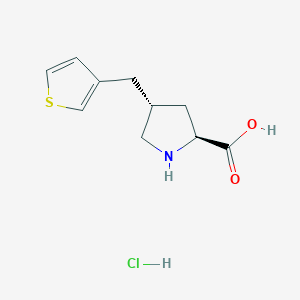

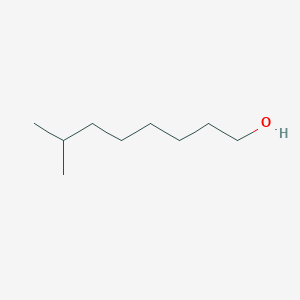

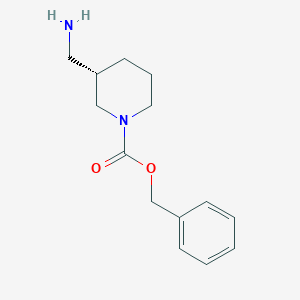

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that have been extensively researched for their chemical and biological properties. Such compounds, featuring pyrrolidine rings and thiophene units, are of interest in the development of pharmaceuticals and materials due to their unique structural characteristics.

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of pyridine and pyrrolidine derivatives involves strategic functionalization and ring closure reactions, highlighting the complexity and versatility of synthetic approaches in this chemical domain (Al‐Refai et al., 2016).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and reactivity. X-ray crystallography provides detailed insights, revealing the arrangement of atoms within the molecule and its stereochemistry. For example, studies have detailed the crystal structures of related compounds, showcasing the importance of molecular geometry in defining the compound's physical and chemical properties (Castiñeiras et al., 2018).

Chemical Reactions and Properties

Chemical reactivity studies involve examining how these compounds participate in various chemical transformations. This includes reactions such as ring-opening, functional group interconversions, and complexation with metals, which are essential for further derivatization or application of these molecules (Gazizov et al., 2015).

Scientific Research Applications

Influenza Neuraminidase Inhibition

(Wang et al., 2001) explored the potential of pyrrolidine derivatives, similar in structure to (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, as inhibitors of influenza neuraminidase. They found that these compounds, specifically A-192558, showed potent inhibition of neuraminidase activity, suggesting therapeutic potential against influenza.

Anticancer Activity

In 2013, (Kumar et al.) conducted research on piperazine-2,6-dione derivatives, structurally related to the compound of interest, and evaluated them for anticancer activity. The synthesized compounds showed promising anticancer effects, indicating the potential for these types of compounds in cancer treatment.

Corrosion Inhibition

A study by (Chaitra et al., 2016) examined thiazole-based pyridine derivatives, which share structural similarities with the compound , for their ability to inhibit corrosion. They found these compounds to be effective in protecting steel surfaces against corrosion, suggesting a potential industrial application.

Antibacterial Activity

Research on carbapenem analogs, which are structurally related to (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, was conducted by (El-Gamal et al., 2011). They synthesized and evaluated new meropenem analogs for antibacterial activity against various bacterial strains, highlighting the potential of such compounds in combating bacterial infections.

Quantum Chemical Analysis

A 2020 study by (Devi et al.) focused on the quantum chemical analysis of pyrrolidine derivatives. Their research provided insights into the molecular properties and reactivity of compounds similar to (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, indicating the importance of such studies in understanding the chemical behavior of these molecules.

properties

IUPAC Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBKFAJNTXLHH-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

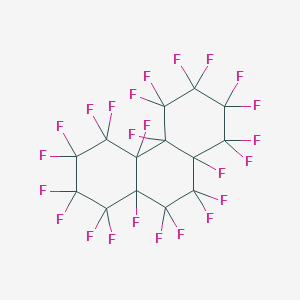

Molecular Formula |

C10H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)